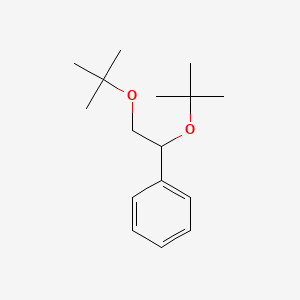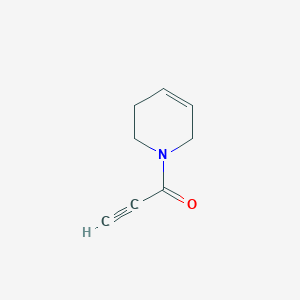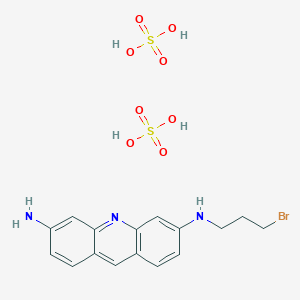
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(3-bromopropyl)acridine-3,6-diamine typically involves the reaction of acridine-3,6-diamine with 3-bromopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-N-(3-bromopropyl)acridine-3,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted acridine derivatives, N-oxides, and amine derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
3-N-(3-bromopropyl)acridine-3,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent that can bind to DNA and disrupt its function.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mécanisme D'action
The mechanism of action of 3-N-(3-bromopropyl)acridine-3,6-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes involved in DNA repair and replication, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as a topical antiseptic and studied for its DNA intercalating properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II
Uniqueness
3-N-(3-bromopropyl)acridine-3,6-diamine is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and exhibit a broad spectrum of biological activities. Its ability to intercalate into DNA and disrupt its function makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
113110-53-5 |
|---|---|
Formule moléculaire |
C16H20BrN3O8S2 |
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid |
InChI |
InChI=1S/C16H16BrN3.2H2O4S/c17-6-1-7-19-14-5-3-12-8-11-2-4-13(18)9-15(11)20-16(12)10-14;2*1-5(2,3)4/h2-5,8-10,19H,1,6-7,18H2;2*(H2,1,2,3,4) |
Clé InChI |
QKTCZOWFUTYOKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=CC(=C3)NCCCBr)C=C21)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



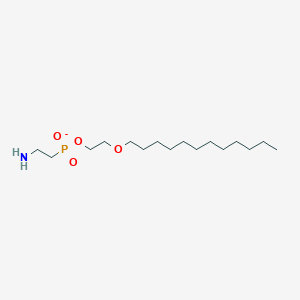
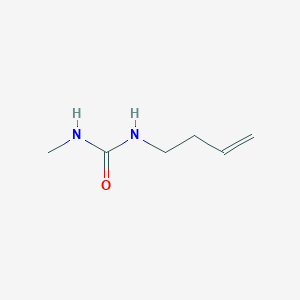
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
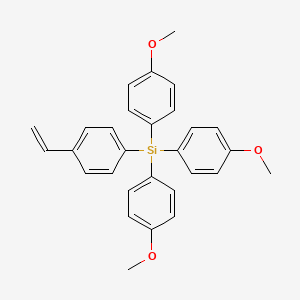
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
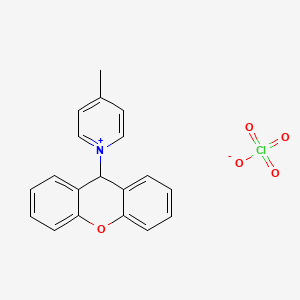

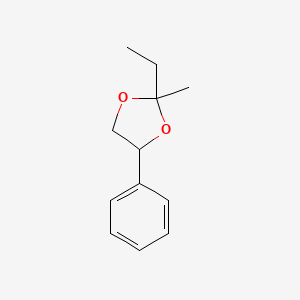
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
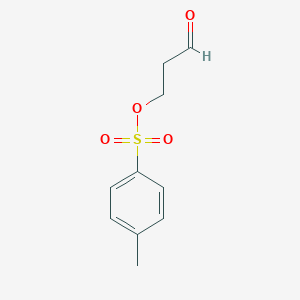
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
